molecular formula C11H19NO5 B1443258 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid CAS No. 1205749-71-8

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Cat. No. B1443258
M. Wt: 245.27 g/mol
InChI Key: SQAMEQQMXRHVTC-UHFFFAOYSA-N
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Description

“4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid” can be analyzed using various techniques such as NMR spectroscopy . NMR spectroscopy in solution provides many avenues to study the biophysical basis underlying the functions of macromolecular assemblies .


Chemical Reactions Analysis

The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Complex Compounds : The title compound has been synthesized for structural analysis, revealing that the morpholine ring adopts a chair conformation. This structural detail is vital for understanding its chemical behavior and potential applications (Wang, Xia, Liu, & Shen, 2011).

  • Peptide Conformation Studies : Research involving similar compounds has been conducted to understand the role of N-methylation in determining peptide conformation. This study highlights the significance of the tert-butoxycarbonyl group in the conformation and potential biological activity of peptides (Jankowska et al., 2002).

  • Dipeptide Synthesis : Tert-butyloxycarbonyl amino acid derivatives have been prepared for extending into corresponding dipeptide derivatives, showcasing the utility of this compound in synthesizing complex peptides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Novel Synthesis Methods : Research has also been conducted on the use of tert-butoxycarbonylation reagents for acidic proton-containing substrates, highlighting innovative methods of synthesizing related compounds (Saito, Ouchi, & Takahata, 2006).

  • Protecting Group Studies : The compound's use as a protecting group in organic synthesis, particularly in the preparation of non-proteinogenic amino acids, demonstrates its importance in synthetic chemistry (Temperini et al., 2020).

  • Mechanism and Application in Synthesis : The mechanism of tert-butyloxycarbonyl group migration and its application in synthesis processes has been explored, providing insights into its chemical behavior and utility (Xue & Silverman, 2010).

Antibacterial Activity

  • Antibacterial Properties : Some derivatives of tert-butoxycarbonyl-thiazolidine carboxylic acid have shown antibacterial activities, indicating potential applications in developing new antibacterial agents (Song, Ma, & Zhu, 2015).

  • Structure-Activity Relationship in Antibacterial Agents : Studies on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as antibacterial agents have led to insights into the structure-activity relationships, crucial for drug discovery and development (Song et al., 2009).

Other Applications

  • Synthesis of Stereoisomers : Research on synthesizing all four stereoisomers of related compounds enhances the understanding of chiral chemistry and its applications in pharmaceuticals (Bakonyi et al., 2013).

  • Improved Selectivity in Removal : Methods to improve selectivity in the removal of the tert-butyloxycarbonyl group have been investigated, showing its significance in peptide synthesis (Bodanszky & Bodanszky, 2009).

Safety And Hazards

The safety data sheet for a similar compound, “4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester”, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMEQQMXRHVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
Reactant of Route 6
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

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